molecular formula C14H10ClFO2 B7959820 Methyl 3-chloro-5-(4-fluorophenyl)benzoate

Methyl 3-chloro-5-(4-fluorophenyl)benzoate

Cat. No.: B7959820
M. Wt: 264.68 g/mol
InChI Key: GGMPXCLQMZYKCZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a chlorine atom at the 3-position and a fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-(4-fluorophenyl)benzoate typically involves the esterification of 3-chloro-5-(4-fluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(4-fluorophenyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as the catalysts.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

    Hydrolysis: The major products are 3-chloro-5-(4-fluorophenyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 3-chloro-5-(4-fluorophenyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(4-fluorophenyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways and exerting therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-5-(4-methylphenyl)benzoate: Similar structure but with a methyl group instead of a fluorine atom.

    Methyl 3-chloro-5-(4-chlorophenyl)benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 3-chloro-5-(4-bromophenyl)benzoate: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

Methyl 3-chloro-5-(4-fluorophenyl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-chloro-5-(4-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMPXCLQMZYKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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